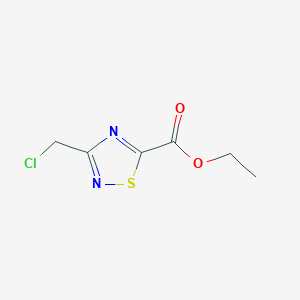

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate

Description

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate (CAS 1211571-26-4) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chloromethyl group at position 3 and an ethyl carboxylate ester at position 3. Its molecular formula is C₆H₇ClN₂O₂S, with a molecular weight of 206.65 g/mol . The chloromethyl group enhances reactivity, making it a versatile intermediate for nucleophilic substitution reactions, particularly in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKAALCBLVOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the chloromethylation of a thiadiazole precursor. One common method includes the reaction of 1,2,4-thiadiazole-5-carboxylic acid with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts such as zinc iodide can be employed to enhance the reaction rate and selectivity . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced derivatives.

Scientific Research Applications

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.

Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.

Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical and Stability Profiles

- Solubility : Chloromethyl and chlorophenyl derivatives exhibit lower aqueous solubility due to hydrophobic substituents, whereas methyl analogs are more polar .

- Thermal Stability : Methyl-substituted thiadiazoles (e.g., Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate) show higher thermal stability (>98% purity under standard storage) compared to chloromethyl variants, which may degrade under prolonged heat .

Biological Activity

Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound features a thiadiazole ring structure with a chloromethyl group and an ethyl ester moiety. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its reactivity and biological activity. The unique substitution pattern enhances its interaction with biological targets, including enzymes and receptors.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, demonstrating promising results in inhibiting growth:

- Bacterial Activity : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also exhibited antifungal properties, making it a candidate for developing antifungal agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Additionally, the compound has been shown to inhibit specific signaling pathways associated with tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.

- Receptor Interaction : The thiadiazole ring may interact with metal ions and cofactors involved in critical biochemical pathways.

Case Studies

- Anticancer Evaluation : A study assessed the cytotoxicity of several thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. This compound was one of the most potent compounds identified, leading to further investigations into its structure-activity relationship (SAR) .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated effective inhibition comparable to standard antibiotics .

Applications in Research and Industry

This compound has potential applications across various sectors:

- Medicinal Chemistry : Serves as a building block for synthesizing novel drug candidates targeting infectious diseases and cancer.

- Agricultural Chemistry : Used in developing agrochemicals such as herbicides and fungicides due to its antimicrobial properties.

- Materials Science : Employed in synthesizing polymers with specific desired properties.

Q & A

Basic: How can reaction conditions be optimized for synthesizing Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate?

Answer:

Optimization involves controlling:

- Temperature : Reactions typically proceed at elevated temperatures (e.g., 160°C for microwave-assisted synthesis) to accelerate cycloaddition while minimizing side reactions .

- Solvent choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility and reaction efficiency, whereas p-xylene is used in microwave-assisted methods .

- Catalysts : Acidic catalysts like sulfuric acid improve yield by facilitating ring closure in heterocyclic systems .

- Reaction time : Shorter durations (e.g., 10 minutes under microwave conditions) reduce decomposition risks .

Key data : Yields range from moderate to high (50–85%) depending on these variables .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., chloromethyl at C3, ester at C5) and confirm absence of impurities .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like ethyl acetate/hexane .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 208.6 for C₆H₇ClN₂O₂S) .

- Melting Point Analysis : Consistency with literature values (e.g., 95–98°C) indicates purity .

Advanced: How can researchers resolve contradictory data in reported biological activities of this compound?

Answer:

- Variable Assay Conditions : Differences in cell lines, concentrations, or incubation times (e.g., antimicrobial tests using E. coli vs. S. aureus) may explain discrepancies .

- Structural Analogues : Compare activities of derivatives (e.g., replacing chloromethyl with isobutyl groups) to isolate functional group contributions .

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to quantify potency thresholds and validate reproducibility .

Advanced: What computational methods elucidate the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites (e.g., chloromethyl group as a reactive center) .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes in inflammation pathways) to rationalize activity .

- ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP = 2.3 suggests moderate lipophilicity) to guide drug design .

Basic: What key chemical properties make this compound relevant to drug design?

Answer:

- Lipophilicity : The chloromethyl group enhances membrane permeability (logP ~2.3), critical for bioavailability .

- Stability : Resistance to hydrolysis under physiological pH (4–8) due to the thiadiazole ring’s aromaticity .

- Reactivity : The chloromethyl group serves as a handle for derivatization (e.g., nucleophilic substitution with amines) .

Advanced: What synthetic strategies are effective for preparing derivatives of this compound?

Answer:

- Nucleophilic Substitution : Replace the chloromethyl group with amines or thiols to generate analogs (e.g., antimicrobial agents) .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C3 for SAR studies .

- Microwave-Assisted Synthesis : Accelerates cycloaddition steps for thiadiazole ring formation (10 minutes vs. hours under conventional heating) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during reactions) .

- Waste Disposal : Neutralize chlorinated waste with bases (e.g., NaOH) before disposal .

Advanced: What pharmacokinetic challenges arise from the compound’s structure?

Answer:

- Metabolic Instability : Ester groups may undergo hydrolysis by esterases, requiring prodrug strategies .

- CYP450 Interactions : Thiadiazole rings may inhibit cytochrome P450 enzymes, necessitating metabolic stability assays .

- Blood-Brain Barrier (BBB) Penetration : Moderate logP values (2.3) suggest limited CNS uptake, requiring structural modifications .

Advanced: How do structure-activity relationship (SAR) studies guide the design of derivatives?

Answer:

- Chloromethyl Substitution : Replacing Cl with bulkier groups (e.g., cyclopropyl) increases steric hindrance, altering target binding .

- Ester Hydrolysis : Converting the ethyl ester to amides improves metabolic stability in vivo .

- Heterocycle Fusion : Adding oxadiazole or triazole rings enhances π-π stacking with biological targets .

Advanced: How are mechanistic studies conducted to validate the compound’s biological activity?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics with proteins .

- Kinetic Studies : Monitor reaction rates (e.g., alkylation of cysteine residues) to confirm mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.